molecular formula C15H13BrN2O4 B7470128 N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide

N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No. B7470128
M. Wt: 365.18 g/mol
InChI Key: NCUYIDJJYODOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. BAY 11-7082 was first synthesized in 2001 by Bayer AG and has since been used in numerous studies due to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 exerts its biological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. NF-κB is activated in response to various stimuli, such as cytokines, pathogens, and oxidative stress, and plays a critical role in the initiation and maintenance of inflammatory responses. N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK), a key enzyme in the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis, the suppression of angiogenesis, and the inhibition of neuroinflammation. N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 has also been shown to have anti-oxidant properties and to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 in lab experiments is its specificity for the NF-κB signaling pathway, which allows researchers to study the role of NF-κB in various biological processes. Another advantage is its ability to inhibit the activity of IKK, a key enzyme in the NF-κB signaling pathway, which makes it a potent inhibitor of NF-κB activity. However, one of the limitations of using N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 is its potential for off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 in scientific research. One area of interest is the development of novel anti-inflammatory therapies based on the inhibition of NF-κB activity. Another area of interest is the study of the role of NF-κB in the development and progression of cancer, and the potential use of N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 as a therapeutic agent in cancer treatment. Additionally, the neuroprotective effects of N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 suggest its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 involves several steps, including the reaction of 4-bromo-3-methylphenylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting ethyl 2-(4-bromo-3-methylphenylamino)acetate with 2-nitrophenol in the presence of a base. The final product, N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082, is obtained by the hydrolysis of the ethyl ester group using sodium hydroxide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 has been used in a variety of scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 has been used to study the role of NF-κB in the regulation of inflammatory responses and to develop novel anti-inflammatory therapies. In neurodegenerative disease research, N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation and neuronal damage.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-10-8-11(6-7-12(10)16)17-15(19)9-22-14-5-3-2-4-13(14)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUYIDJJYODOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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